rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans
Description
rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans: is a chemical compound characterized by its cyclopropane ring structure and the presence of a chlorosulfonyl group
Properties
Molecular Formula |
C7H11ClO4S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
ethyl 2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-7(9)6-3-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
SDIRMVMCUFAFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring is achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., transition metals), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans include:
rac-Methyl (1R,3S)-3-[(chlorosulfonyl)methyl]-3-fluorocyclopentane-1-carboxylate: This compound has a similar structure but with a fluorine atom and a cyclopentane ring.
rac-Ethyl (1R,3R)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate: This compound features a cyclobutane ring and a fluorine atom.
Biological Activity
Rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Information
- IUPAC Name : rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate
- Molecular Formula : C₉H₁₁ClO₄S
- Molecular Weight : 274.72 g/mol
- LogP : 4.75
- Polar Surface Area : 55 Ų
Structural Characteristics
The compound features a cyclopropane ring substituted with a chlorosulfonyl group, which is known for its electrophilic properties. This unique configuration is believed to enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClO₄S |
| Molecular Weight | 274.72 g/mol |
| LogP | 4.75 |
| Polar Surface Area | 55 Ų |
Research indicates that rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate may exert its biological effects through several mechanisms:
- Electrophilic Interactions : The chlorosulfonyl group can participate in nucleophilic substitutions, potentially leading to the modification of biological macromolecules such as proteins and nucleic acids.
- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, indicating potential anti-inflammatory properties.
- Anticancer Activity : Compounds with similar structures have shown promise in cancer research, with potential effects on cell proliferation and apoptosis.
Case Studies and Research Findings
- Anti-inflammatory Properties : In vitro studies have demonstrated that compounds containing chlorosulfonyl groups can inhibit pro-inflammatory cytokines. For instance, a study indicated that modifications to similar cyclopropane derivatives led to reduced inflammation markers in cellular models.
- Anticancer Activity : A series of compounds structurally related to rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate were tested against human cancer cell lines using the sulforhodamine B assay. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting potential as anticancer agents .
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological receptors. These studies revealed that rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate may selectively bind to proteins implicated in inflammatory responses, which could be leveraged for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Rel-ethyl(1R,2R)-2-phenylcyclopropane-1-carboxylate | Cyclopropane derivative | Lacks chlorosulfonyl group; simpler structure |
| Methyl(1S,2S)-2-[4-(sulfamoyl)phenyl]cyclopropane-1-carboxylate | Cyclopropane derivative | Contains sulfamoyl instead of chlorosulfonyl |
| Methyl(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | Cyclopropane derivative | Contains trifluoromethyl group; different electronic properties |
The presence of the chlorosulfonyl group in rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate is hypothesized to enhance its reactivity and biological activity compared to other derivatives lacking this feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
